ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE typically involves the reaction of ethyl piperidine-1-carboxylate with 3-methyl-1,2,4-thiadiazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiadiazole ring.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Biology: It is investigated for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(3-METHYL-1,2,4-THIADIAZOLE-5-AMIDO)PIPERIDINE-1-CARBOXYLATE: is similar to other thiadiazole derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of the thiadiazole ring with the piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[(3-methyl-1,2,4-thiadiazole-5-carbonyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-3-19-12(18)16-6-4-9(5-7-16)14-10(17)11-13-8(2)15-20-11/h9H,3-7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFJYWATWHLVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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